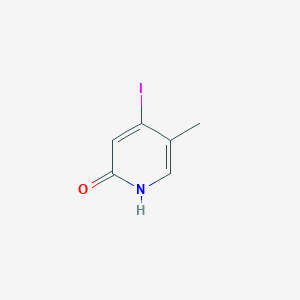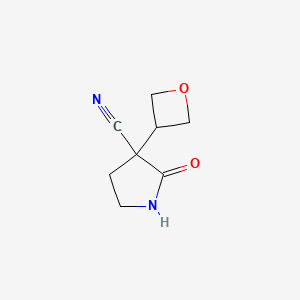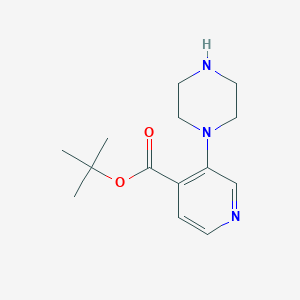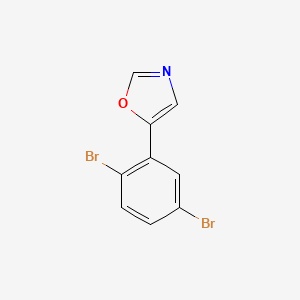
3-Chloro-2-(o-tolyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-(o-tolyl)pyridine is a chemical compound with the CAS Number: 2379321-40-9 . It has a molecular weight of 203.67 . It is in liquid form at room temperature .
Synthesis Analysis
The synthesis of pyridines, such as this compound, can be achieved through various methods. One method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This process affords 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI Code: 1S/C12H10ClN/c1-9-5-2-3-6-10(9)12-11(13)7-4-8-14-12/h2-8H,1H3 .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, a nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides provides alkylated pyridines bearing an all-carbon quaternary center . This strategy features mild conditions, broad substrate scope, and high functional group tolerance .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 203.67 and is stored at temperatures between 2-8°C .科学的研究の応用
3-Chloro-2-(o-tolyl)pyridine is used in a variety of scientific research applications. It has been used as a catalyst in a variety of reactions, including the synthesis of pharmaceuticals, pesticides, and other compounds. It has also been used as a ligand in coordination chemistry, and as a reagent in organic synthesis. This compound has also been used in the synthesis of a variety of other compounds, including polymers, dyes, and drugs.
作用機序
Target of Action
The primary target of 3-Chloro-2-(o-tolyl)pyridine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the SM coupling reaction . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is crucial in the synthesis of biaryl and heterobiarylpyridines, which are ubiquitous in medicinal chemistry .
実験室実験の利点と制限
The advantages of using 3-Chloro-2-(o-tolyl)pyridine in laboratory experiments include its low cost, availability, and ease of use. It is also a versatile intermediate in organic synthesis and can be used as a catalyst in a variety of reactions. The main limitation of using this compound in laboratory experiments is its potential toxicity. This compound is a hazardous material and should be handled with care.
将来の方向性
The future of 3-Chloro-2-(o-tolyl)pyridine research is promising. There is a need to further investigate its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research is needed to determine the optimal conditions for its use in laboratory experiments. Other potential future directions include the development of new synthesis methods and the exploration of its potential as a catalyst in a variety of reactions.
合成法
3-Chloro-2-(o-tolyl)pyridine can be synthesized through a variety of methods, including the reaction of 2-chloro-4-methylpyridine with o-toluenesulfonic acid in the presence of a base. This reaction yields this compound as the product. Other methods for the synthesis of this compound include the reaction of 2-chloro-4-methylpyridine with o-toluenesulfonyl chloride in the presence of a base, and the reaction of o-toluenesulfonyl chloride with 2-chloro-4-methylpyridine in the presence of a base.
Safety and Hazards
特性
IUPAC Name |
3-chloro-2-(2-methylphenyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c1-9-5-2-3-6-10(9)12-11(13)7-4-8-14-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYWIAGWXOERIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{3-[(3-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356072.png)
![[(3-Methyl-1,2,4-oxadiazol-5-yl)(tetrahydro-2H-pyran-4-yl)methyl]amine hydrochloride](/img/structure/B6356078.png)











